molecular formula C3H7NOS B1229335 N-methyl-2-sulfanylacetamide CAS No. 20938-74-3

N-methyl-2-sulfanylacetamide

Cat. No. B1229335
CAS RN: 20938-74-3
M. Wt: 105.16 g/mol
InChI Key: NSJNRJYQQPRCLF-UHFFFAOYSA-N
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Description

"N-methyl-2-sulfanylacetamide" is a chemical compound of interest in various scientific studies for its potential applications in pharmaceuticals and materials science. The compound's unique structure and properties have prompted research into its synthesis, molecular structure, chemical and physical properties, and reactivity.

Synthesis Analysis

The synthesis of N-methyl-2-sulfanylacetamide-related compounds involves multi-step chemical reactions, starting from precursors like 4-chlorophenoxyacetic acid, through esterification, treatment with hydrazine hydrate, and finally, ring closure and substitution reactions to achieve the desired sulfanyl acetamides. These steps are confirmed through spectral analysis, including IR, 1H-NMR, and EI-MS, ensuring the accuracy of the synthesized compounds (Siddiqui et al., 2014).

Molecular Structure Analysis

Studies on N-methyl-2-sulfanylacetamide and related molecules reveal that these compounds often exhibit a folded conformation about the methylene C atom of the thioacetamide bridge. This folded conformation is stabilized by intramolecular N—H⋯N hydrogen bonds, as evidenced in crystal structure analyses (Subasri et al., 2016).

Chemical Reactions and Properties

N-methyl-2-sulfanylacetamide derivatives exhibit various chemical reactions, including potential antibacterial activities against both gram-negative and gram-positive bacteria. The chemical reactivity and antibacterial efficacy of these compounds are often evaluated through computational docking and in vitro screening, showing significant antibacterial potential (Siddiqui et al., 2014).

Physical Properties Analysis

The physical properties of N-methyl-2-sulfanylacetamide and similar compounds, such as solubility and crystalline structure, are crucial for their potential applications. Investigations into these properties involve a variety of spectroscopic techniques, including FT-IR and FT-Raman spectra, to characterize the compounds thoroughly (Mary et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity towards other molecules and stability under different conditions, are essential for understanding the potential uses of N-methyl-2-sulfanylacetamide derivatives. Studies often focus on the compound's interactions at the molecular level, including bond formation and electron distribution, to elucidate these chemical properties (Mary et al., 2022).

Scientific Research Applications

Antidepressant Effects

N-methyl-2-sulfanylacetamide, closely related to ketamine, has shown potential in the field of mental health, particularly for its rapid antidepressant effects. A study by Berman et al. (2000) found that a single dose of an NMDA receptor antagonist like ketamine significantly improved depressive symptoms in patients within 72 hours, suggesting a role for NMDA receptor-modulating drugs in depression treatment (Berman et al., 2000).

Pharmacological Synthesis and Evaluation

Research has explored the synthesis of N-substituted sulfanyl acetamides, with studies demonstrating their potential as antibacterial agents and enzyme inhibitors. Siddiqui et al. (2014) synthesized various N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, revealing their strong antibacterial activity and moderate inhibition of α-chymotrypsin enzyme (Siddiqui et al., 2014).

Solvent and Catalytic Applications

The compound's solvent properties and reactivity in chemical synthesis are also notable. Okada et al. (2000) discovered that using N, N-dimethylacetamide as a solvent significantly accelerates the sulfamoylation reaction of hydroxyl groups, impacting the yield of target sulfamates (Okada et al., 2000).

Antiviral and Antiapoptotic Properties

In the context of virology, novel derivatives of N-methyl-2-sulfanylacetamide have shown promise. Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative related to this compound, demonstrating significant antiviral and antiapoptotic effects, particularly in the treatment of Japanese encephalitis (Ghosh et al., 2008).

Corrosion Inhibition

N-methyl-2-sulfanylacetamide derivatives have been studied for their potential as corrosion inhibitors. Oyebamiji et al. (2018) explored the inhibitory activity of such derivatives, emphasizing their role in anti-corrosion properties and providing insights into their chemical reactivity indices (Oyebamiji & Adeleke, 2018).

properties

IUPAC Name

N-methyl-2-sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NOS/c1-4-3(5)2-6/h6H,2H2,1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJNRJYQQPRCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90902428
Record name NoName_1671
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90902428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-sulfanylacetamide

CAS RN

20938-74-3
Record name N-Methylmercaptoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20938-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-methyl-2-sulfanylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
Z Qiang, W Ling, F Tian - Chemosphere, 2013 - Elsevier
… Compound 3 (C3) with retention time 16.8 min could correspond to N-methyl-2-sulfanylacetamide through comparing its mass spectrum with that reported in a previous study (Bai et al., …
Number of citations: 36 www.sciencedirect.com
L Lian, B Jiang, Y Xing, N Zhang - Ecotoxicology and Environmental Safety, 2021 - Elsevier
… D4 was identified as N-methyl-2-sulfanylacetamide, exhibiting a peak at m/z = 105 and characteristic ions at m/z 73 and 58 (Evgenidou et al., 2006). D5 was identified as O, O, O-…
Number of citations: 21 www.sciencedirect.com
L Lian, Y Xing, D Zhang, L Jiang, M Song… - … of Environmental Science …, 2024 - Springer
Microorganisms are crucial in the bioremediation of organophosphorus pesticides. However, most functional microorganisms (> 99%) are yet to be cultivated. This study applied two …
Number of citations: 0 link.springer.com
S Lemonier, JD Marty, J Fitremann - Helvetica Chimica Acta, 2019 - Wiley Online Library
… In the second step, three different thiols N-methyl-2-sulfanylacetamide (4), 2-phenylethane-1-thiol (5… N-Methyl-2-sulfanylacetamide (4) was also selected in order to introduce a relatively …
Number of citations: 4 onlinelibrary.wiley.com
G Li, B Wang, WQ Xu, Y Han, Q Sun - Dyes and Pigments, 2018 - Elsevier
… Four organic byproducts, ie, dimethoate, omethoate, N-methyl-2-sulfanylacetamide, and O,O,S… 18(c) shows that N-methyl-2-sulfanylacetamide was identified based on the molecular ion …
Number of citations: 40 www.sciencedirect.com
Z Zong, R Zhou, D Liu, Y Song… - Plasma Processes and …, 2016 - Wiley Online Library
… In addition, C 4 is identified as N-methyl-2-sulfanylacetamide with a peak at m/z 105, which corresponds to the molecular ion [M] + , and the characteristic ions at m/z 73 and 58 …
Number of citations: 10 onlinelibrary.wiley.com
E Evgenidou, I Konstantinou, K Fytianos… - Journal of hazardous …, 2006 - Elsevier
… Compound 3, which was identified as N-methyl-2-sulfanylacetamide, exhibits a peak at m/z = 105 which corresponds to the molecular ion [M] + and the characteristic ions at m/z = 73 …
Number of citations: 139 www.sciencedirect.com
J Chen, Z Hu, D Wang, C Gao, R Ji - Desalination, 2010 - Elsevier
… N-methyl-2-sulfanylacetamide was identified by a peak at m/z = 104 which corresponds to the molecular ion [M] + and the characteristic ions at m/z = 73 and m/z = 58 that correspond to …
Number of citations: 39 www.sciencedirect.com
T Mitrović, S Lazović, B Nastasijević, IA Pašti… - Journal of environmental …, 2019 - Elsevier
… A peak at m/z of 105 corresponds to the molecular ion [M] + of N-methyl-2-sulfanylacetamide, while … Then OMT is further converted in N-methyl-2-sulfanylacetamide and O,O,S-trimethyl …
Number of citations: 30 www.sciencedirect.com
J Lu, Z Cui, X Deng, Z Liang, S Chai, J Fan, Z Zhang… - Chemosphere, 2020 - Elsevier
… Finally, compound 8 was identified as N-methyl-2-sulfanylacetamide by a peak at m/zá=á105 and the characteristic ions at m/zá=á73 and m/zá=á58. Compound 7 and compound 8 …
Number of citations: 12 www.sciencedirect.com

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